molecular formula C20H23ClN2O B14411091 Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride CAS No. 87640-68-4

Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride

Cat. No.: B14411091
CAS No.: 87640-68-4
M. Wt: 342.9 g/mol
InChI Key: LAMIEICBHPYFSN-UHFFFAOYSA-N
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Description

Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride is a synthetic compound that belongs to the class of phenylpiperidines This compound is structurally related to fentanyl and its analogues, which are known for their potent analgesic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride typically involves the reaction of 1-(2-phenylethyl)piperidin-4-ylamine with phenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s formation. The reaction can be represented as follows:

1-(2-phenylethyl)piperidin-4-ylamine+phenyl isocyanatePhenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride\text{1-(2-phenylethyl)piperidin-4-ylamine} + \text{phenyl isocyanate} \rightarrow \text{this compound} 1-(2-phenylethyl)piperidin-4-ylamine+phenyl isocyanate→Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological receptors and potential therapeutic effects.

    Medicine: Investigated for its analgesic properties and potential use in pain management.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects. The primary molecular targets include the mu-opioid receptors, which play a crucial role in pain modulation.

Comparison with Similar Compounds

Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride is structurally similar to other phenylpiperidines, such as fentanyl and its analogues. it is unique in its specific chemical structure, which imparts distinct pharmacological properties. Similar compounds include:

    Fentanyl: Known for its potent analgesic effects.

    Methoxyacetylfentanyl: A synthetic opioid with similar structural features.

    Cyclopropylfentanyl: Another fentanyl analogue with distinct pharmacological properties.

These compounds share a common phenylpiperidine core but differ in their substituents, leading to variations in their potency, efficacy, and safety profiles.

Properties

CAS No.

87640-68-4

Molecular Formula

C20H23ClN2O

Molecular Weight

342.9 g/mol

IUPAC Name

N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamoyl chloride

InChI

InChI=1S/C20H23ClN2O/c21-20(24)23(18-9-5-2-6-10-18)19-12-15-22(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19H,11-16H2

InChI Key

LAMIEICBHPYFSN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)Cl)CCC3=CC=CC=C3

Origin of Product

United States

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